

# Spectral Data of Flavesone: A Technical Guide

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Compound of Interest		
Compound Name:	Flavesone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for **Flavesone** (CAS 22595-45-5), a β-triketone found in the essential oil of species such as Leptospermum scoparium (Manuka).[1][2] The information herein is intended to support research, quality control, and drug development activities involving this compound.

While experimental Mass Spectrometry (MS) data for **Flavesone** is accessible, a complete set of publicly available, experimentally determined Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data is not readily found in the surveyed literature and databases. Therefore, this guide presents experimental MS data alongside predicted NMR data and a theoretical analysis of expected IR absorptions based on the known chemical structure of **Flavesone**.

# **Chemical Structure and Properties**

- IUPAC Name: 2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione[1]
- Molecular Formula: C<sub>14</sub>H<sub>20</sub>O<sub>4</sub>[1][3]
- Molecular Weight: 252.31 g/mol [1][2]

# **Spectral Data Summary**

The following tables summarize the available and predicted spectral data for **Flavesone**.



# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Note: The following NMR data are predicted values. Experimental data for **Flavesone** is not readily available in the public domain.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for Flavesone

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.5 - 4.0	Septet	1H	-CH- of isobutyryl
~1.1 - 1.3	Doublet	6H	-CH(CH₃)₂
~1.0 - 1.5	Singlet	12H	-C(CH <sub>3</sub> ) <sub>2</sub> x 2

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **Flavesone** 

Chemical Shift (δ) ppm	Assignment	
> 200	C=O (ketone) of isobutyryl group	
~190 - 200	C=O (ketone) of cyclohexanetrione ring	
~110 - 120	Quaternary carbon of the isobutyryl group	
~60 - 70	Quaternary carbons of the cyclohexanetrione	
~35 - 45	-CH- of isobutyryl group	
~20 - 30	-CH(CH <sub>3</sub> ) <sub>2</sub>	
~15 - 25	-C(CH <sub>3</sub> ) <sub>2</sub>	

#### Infrared (IR) Spectroscopy

Note: The following are expected characteristic IR absorption bands for the functional groups present in **Flavesone**. Experimental data is not readily available.

Table 3: Expected Characteristic IR Absorption Bands for **Flavesone** 



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2970 - 2860	Strong	C-H stretch (alkane)
1740 - 1700	Strong	C=O stretch (ketone)
1715 - 1680	Strong	C=O stretch (β-diketone)
1470 - 1450	Medium	C-H bend (alkane)
1375 - 1365	Medium	C-H bend (gem-dimethyl)

The IR spectrum of **Flavesone** is expected to be dominated by strong absorption bands in the carbonyl region (1680-1750 cm<sup>-1</sup>) due to the presence of multiple ketone functionalities.[4][5] [6][7][8] The complex nature of the  $\beta$ -triketone system may result in multiple, overlapping C=O stretching bands.

# **Mass Spectrometry (MS)**

Experimental mass spectrometry data for **Flavesone** is available from various sources, including the National Institute of Standards and Technology (NIST) database.[1][3]

Table 4: Experimental Mass Spectrometry Data for **Flavesone** 

m/z	Relative Intensity	Assignment (Proposed)
252	High	Molecular Ion [M]+
209	Moderate	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Loss of isopropyl group)
181	Moderate	[M - C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup> (Loss of isobutyryl group)
139	High	[C <sub>8</sub> H <sub>11</sub> O <sub>2</sub> ] <sup>+</sup>
43	High	[C₃H₂]+ (Isopropyl cation)

# **Experimental Protocols**



The following are generalized experimental protocols for obtaining the spectral data of a compound like **Flavesone**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of the purified **Flavesone** sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, acetone-d<sub>6</sub>, or DMSO-d<sub>6</sub>). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectrum.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
  - Acquire a one-dimensional proton NMR spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
     and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
  - A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
  - Use a relaxation delay appropriate for quaternary carbons if their observation is critical.

### Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
  - Place a small amount of the solid or liquid **Flavesone** sample directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.



- Sample Preparation (KBr Pellet for solids):
  - Grind a small amount of Flavesone (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Place the prepared sample in the spectrometer and acquire the sample spectrum.
  - The final spectrum is typically presented in terms of percent transmittance versus wavenumber (cm<sup>-1</sup>).

#### Mass Spectrometry (MS)

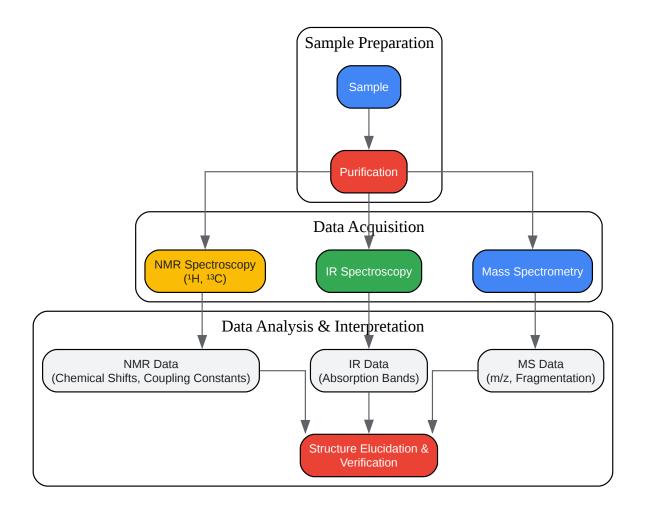
- Sample Introduction (Gas Chromatography-Mass Spectrometry GC-MS):
  - Dissolve a small amount of **Flavesone** in a volatile organic solvent (e.g., dichloromethane or hexane).
  - Inject the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
  - The GC will separate the components of the sample before they enter the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for GC-MS analysis.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate
  the ions based on their mass-to-charge ratio (m/z).



• Data Acquisition: The mass spectrum is generated by plotting the relative abundance of the detected ions as a function of their m/z values.

# **Workflow and Data Relationships**

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **Flavesone**.



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Caption: Workflow for the spectral analysis of a chemical compound.



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